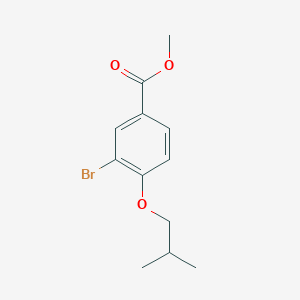

Methyl 3-bromo-4-isobutoxybenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-4-(2-methylpropoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(6-10(11)13)12(14)15-3/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAHYUQFDJXTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Methyl 3 Bromo 4 Isobutoxybenzoate

Regioselective Bromination Strategies for Benzoate (B1203000) Systems

The precise placement of the bromine atom at the 3-position on the benzoate ring is a critical step in the synthesis of Methyl 3-bromo-4-isobutoxybenzoate. The electronic properties of the existing substituents on the aromatic ring heavily influence the regiochemical outcome of the bromination reaction.

Electrophilic Aromatic Bromination Control

In the context of a 4-isobutoxybenzoate system, the isobutoxy group is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom. Conversely, the methyl ester is a deactivating, meta-directing group. When both are present, the powerful activating effect of the alkoxy group dominates the directing influence. Therefore, direct bromination of methyl 4-isobutoxybenzoate would be expected to occur at the positions ortho to the isobutoxy group, namely the 3- and 5-positions.

Controlling this reaction to achieve selective bromination at the 3-position can be challenging. The choice of brominating agent and reaction conditions is crucial. Reagents such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent are often employed to achieve monobromination and control the reactivity. The reaction is typically carried out at controlled temperatures to minimize the formation of dibrominated byproducts.

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) offers a more sophisticated and highly regioselective strategy for the functionalization of aromatic rings. This technique utilizes a directed metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting arylmetal intermediate can then be quenched with an electrophile, in this case, a bromine source.

For a benzoate system, the ester group itself is not a sufficiently strong DMG. However, related functional groups can be employed. A common strategy involves the use of a more powerful directing group, such as an amide or a protected alcohol, which is later converted to the desired ester. While a more complex route, DoM provides unparalleled control over the regioselectivity of the bromination, making it a valuable tool for the synthesis of highly substituted aromatic compounds.

Installation of the Isobutoxy Moiety

The introduction of the isobutoxy group is another key transformation in the synthesis of this compound. This is typically achieved through the formation of an ether linkage with a suitably functionalized benzene (B151609) ring.

Williamson Ether Synthesis in Aromatic Contexts

The Williamson ether synthesis is a classical and widely used method for forming ethers. In the context of synthesizing the target molecule, this would typically involve the reaction of a phenoxide with an isobutyl halide. A plausible synthetic route would start with a 4-hydroxybenzoate (B8730719) derivative. The phenolic proton is first removed by a base, such as sodium hydride or potassium carbonate, to generate the more nucleophilic phenoxide. This phenoxide is then reacted with isobutyl bromide or isobutyl iodide to form the desired ether linkage.

When applying this to a system already containing a bromine atom, such as methyl 3-bromo-4-hydroxybenzoate, the reaction conditions must be carefully controlled to avoid side reactions, such as nucleophilic aromatic substitution of the bromine atom, although this is generally less favorable on an unactivated aryl halide.

Transition Metal-Catalyzed Etherification Reactions

Modern synthetic organic chemistry offers powerful alternatives to the classical Williamson ether synthesis, particularly for the formation of aryl ethers. Transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination and its etherification variants, have become increasingly prominent. These reactions utilize a palladium or copper catalyst to couple an alcohol with an aryl halide.

In a potential synthetic route for this compound, one could envision the coupling of isobutanol with a dihalogenated benzene derivative, followed by esterification. However, a more direct approach would be the coupling of isobutanol with a pre-existing bromo-substituted benzoate. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. These methods often offer milder reaction conditions and broader substrate scope compared to the traditional Williamson ether synthesis.

Esterification Techniques for Methyl Benzoate Formation

The final step in many synthetic routes to this compound is the formation of the methyl ester from the corresponding carboxylic acid.

One of the most common and straightforward methods for this transformation is the Fischer esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid (3-bromo-4-isobutoxybenzoic acid) in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the ester product.

Direct Esterification with Methanol

One of the most straightforward approaches to this compound is the direct esterification of 3-bromo-4-isobutoxybenzoic acid with methanol. This acid-catalyzed reaction, typically employing a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

The general reaction is as follows:

3-bromo-4-isobutoxybenzoic acid + Methanol ⇌ this compound + Water

To drive the equilibrium towards the product side, excess methanol is often used, and the water produced during the reaction is typically removed, for instance, by azeotropic distillation. The reaction conditions are generally mild, though they may require elevated temperatures to achieve a reasonable reaction rate.

Table 1: Representative Conditions for Direct Esterification

| Parameter | Condition |

| Starting Material | 3-bromo-4-isobutoxybenzoic acid |

| Reagent | Methanol |

| Catalyst | Sulfuric acid, p-toluenesulfonic acid |

| Solvent | Excess Methanol |

| Temperature | Reflux |

| Reaction Time | Several hours |

Transesterification Processes

Transesterification offers an alternative route, particularly if an ester other than the methyl ester is more readily available. In this process, an existing ester of 3-bromo-4-isobutoxybenzoic acid is reacted with methanol in the presence of an acid or base catalyst. The equilibrium nature of this reaction necessitates the use of a large excess of methanol to ensure a high conversion to the desired methyl ester.

For example, if an ethyl ester were available, the reaction would be:

Ethyl 3-bromo-4-isobutoxybenzoate + Methanol ⇌ this compound + Ethanol

Base catalysts, such as sodium methoxide (B1231860), are often effective for transesterification under anhydrous conditions.

Acid Chloride/Anhydride Precursors

A highly efficient and generally high-yielding method for the synthesis of this compound involves the conversion of the parent carboxylic acid, 3-bromo-4-isobutoxybenzoic acid, into a more reactive acyl chloride or anhydride. The acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 3-bromo-4-isobutoxybenzoyl chloride. A similar process is used in the synthesis of related compounds where 3-bromo-4-methylbenzoic acid is converted to its acid chloride.

The resulting acyl chloride is a highly reactive electrophile that readily reacts with methanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl gas produced. This method is typically rapid and can be performed at low temperatures.

Reaction Scheme:

3-bromo-4-isobutoxybenzoic acid + SOCl₂ → 3-bromo-4-isobutoxybenzoyl chloride + SO₂ + HCl

3-bromo-4-isobutoxybenzoyl chloride + Methanol → this compound + HCl

This approach avoids the equilibrium limitations of direct esterification and often results in a cleaner reaction with easier purification of the final product.

Convergent and Linear Synthetic Pathway Design

A linear synthesis would involve the sequential modification of a starting molecule. For instance, one could start with methyl 4-hydroxybenzoate, first performing a bromination reaction to yield methyl 3-bromo-4-hydroxybenzoate, followed by an etherification of the hydroxyl group with an isobutyl halide to afford the final product. google.com A patent describes the preparation of methyl 3-bromo-4-hydroxybenzoate from methyl p-hydroxybenzoate. google.com The subsequent etherification step is a common transformation in organic synthesis.

Step Economy and Efficiency Considerations

From the perspective of step economy, a linear sequence starting from a commercially available substituted benzoic acid is often preferred for its directness. The efficiency of each step is paramount. For example, the bromination of methyl 4-hydroxybenzoate must be carefully controlled to avoid the formation of dibrominated byproducts. google.com The choice of reagents and reaction conditions plays a critical role in maximizing the yield of the desired product at each stage.

Optimization of Reaction Conditions

The optimization of reaction conditions is crucial for developing a robust and scalable synthesis. Key parameters that are typically optimized include:

Temperature: The bromination of phenolic compounds is often carried out at low temperatures (e.g., 0-5 °C) to control selectivity. google.com

Catalyst: The choice and loading of the catalyst in esterification or etherification reactions can significantly impact reaction times and yields.

Solvent: The solvent can influence the solubility of reactants and the reaction pathway. For instance, dichloromethane (B109758) is a common solvent for reactions involving oxalyl chloride.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to maximize product formation and minimize byproduct generation.

By systematically adjusting these parameters, a synthetic route can be refined to be more efficient, cost-effective, and environmentally benign, which is particularly important for potential industrial production. researchgate.net

Chemical Reactivity and Transformation Studies of Methyl 3 Bromo 4 Isobutoxybenzoate

Cross-Coupling Reactions at the Bromine Center

The bromine atom attached to the benzene (B151609) ring of methyl 3-bromo-4-isobutoxybenzoate is a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of more complex organic molecules. The reactivity of the aryl bromide is influenced by the electronic effects of the substituents on the ring—the electron-donating isobutoxy group and the electron-withdrawing methoxycarbonyl group.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. wikipedia.org For this compound, this reaction would involve the coupling of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity in Suzuki-Miyaura coupling generally follows the trend I > OTf > Br > Cl for the halide leaving group. libretexts.org The presence of both an electron-donating group (isobutoxy) and an electron-withdrawing group (methoxycarbonyl) on the aromatic ring can influence the rate of the oxidative addition step. While specific studies on this compound are not extensively documented, analogous reactions with other aryl bromides provide insight into the expected reaction conditions. researchgate.netresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (hypothetical) | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 |

| 2 | This compound (hypothetical) | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ | Dioxane | 90 | >95 |

| 3 | This compound (hypothetical) | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ | Toluene/H₂O | 110 | >92 |

This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions of substituted aryl bromides.

Sonogashira Coupling and Related Alkyne Transformations

The Sonogashira coupling reaction is a powerful tool for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org For this compound, a Sonogashira coupling would lead to the synthesis of substituted arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

The reaction mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed to avoid the formation of homocoupled alkyne byproducts. organic-chemistry.org

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Entry | Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | This compound (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (3) | Et₃N | THF | 65 | >90 |

| 2 | This compound (hypothetical) | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Diisopropylamine | DMF | 80 | >85 |

| 3 | This compound (hypothetical) | 1-Heptyne | Pd(dppf)Cl₂ (2) | CuI (4) | Cs₂CO₃ | Dioxane | 100 | >88 |

This data is illustrative and based on typical conditions for Sonogashira reactions of substituted aryl bromides.

Heck and Stille Coupling Applications

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govbeilstein-journals.org For this compound, a Heck reaction with an alkene like styrene (B11656) or an acrylate (B77674) would result in the formation of a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically proceeds via a syn-addition of the arylpalladium species to the alkene, followed by a syn-beta-hydride elimination. liverpool.ac.ukresearchgate.net

The Stille coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organotin compound, catalyzed by a palladium complex. nih.gov A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. The reaction of this compound with an organostannane, such as vinyltributyltin or phenyltributyltin, would yield the corresponding vinyl or phenyl substituted product. The toxicity of organotin reagents, however, is a significant drawback. nih.gov

Table 3: Representative Conditions for Heck and Stille Couplings

| Reaction | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp (°C) | Yield (%) |

| Heck | This compound (hypothetical) | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | >80 |

| Heck | This compound (hypothetical) | Methyl acrylate | Pd(PPh₃)₄ (3) | K₂CO₃ | Acetonitrile (B52724) | 80 | >85 |

| Stille | This compound (hypothetical) | Phenyltributyltin | Pd(PPh₃)₄ (3) | - | Toluene | 110 | >90 |

| Stille | This compound (hypothetical) | Vinyltributyltin | Pd(dppf)Cl₂ (2) | LiCl | THF | 70 | >88 |

This data is illustrative and based on typical conditions for Heck and Stille reactions of substituted aryl bromides.

Negishi and Kumada Coupling Studies

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc compound. Organozinc reagents are generally more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions. The coupling of this compound with an organozinc reagent would provide an efficient route to various substituted derivatives.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic component and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org This was one of the first cross-coupling reactions to be developed. organic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit the functional group tolerance of the reaction. For a substrate like this compound, the ester group could potentially react with the Grignard reagent. mit.edu

Table 4: General Conditions for Negishi and Kumada Couplings

| Reaction | Aryl Bromide | Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Negishi | This compound (hypothetical) | Phenylzinc chloride | Pd(PPh₃)₄ (3) | THF | 65 | >90 |

| Negishi | This compound (hypothetical) | Alkylzinc bromide | Pd(dppf)Cl₂ (2) | Dioxane | 80 | >85 |

| Kumada | This compound (hypothetical) | Phenylmagnesium bromide | Ni(dppp)Cl₂ (5) | THF | 25 | Variable |

| Kumada | This compound (hypothetical) | Isopropylmagnesium chloride | Pd(PCy₃)₂Cl₂ (2) | Toluene | 50 | Variable |

This data is illustrative and based on general conditions for Negishi and Kumada reactions. The yields for Kumada coupling can be variable due to potential side reactions with the ester group.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. chemistrysteps.com

Mechanism and Substituent Effects

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In this compound, the methoxycarbonyl group (-CO₂Me) is an electron-withdrawing group. However, it is in the meta position relative to the bromine atom. The isobutoxy group (-OiBu) is an electron-donating group.

Due to the meta-position of the electron-withdrawing ester group, this compound is not strongly activated towards SNAr. The negative charge in the Meisenheimer intermediate cannot be delocalized onto the carbonyl oxygen through resonance. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would likely be required for any nucleophilic aromatic substitution to occur at the bromine center. The electron-donating isobutoxy group at the para position further deactivates the ring for nucleophilic attack. Consequently, SNAr reactions are not an expected low-energy pathway for the transformation of this particular compound.

Reactions with Oxygen, Nitrogen, and Sulfur Nucleophiles

The reactivity of this compound towards nucleophiles is primarily centered on the aromatic ring, which is activated by the electron-withdrawing carboxylate group and influenced by the electron-donating isobutoxy group. The bromine atom, being a good leaving group, is susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles or under catalytic conditions.

Oxygen Nucleophiles: Reactions with oxygen nucleophiles, such as hydroxides or alkoxides, can lead to the displacement of the bromine atom. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures would be expected to yield methyl 3-methoxy-4-isobutoxybenzoate. The reaction proceeds via a nucleophilic aromatic substitution mechanism.

Nitrogen Nucleophiles: Ammonia (B1221849), primary amines, and secondary amines can react with the bromo-substituted ring to form the corresponding anilines. These reactions often require a catalyst, such as a copper(I) salt (e.g., CuI) in a Buchwald-Hartwig amination, or high temperatures and pressures in a classical nucleophilic aromatic substitution. For example, reacting this compound with morpholine (B109124) in the presence of a palladium catalyst and a suitable ligand would yield the corresponding morpholinyl-substituted benzoate (B1203000).

Sulfur Nucleophiles: Sulfur nucleophiles are generally excellent nucleophiles for aromatic substitution reactions. msu.edu Thiolates, such as sodium thiophenoxide, can readily displace the bromine atom to form the corresponding thioether. A study on the synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, a related compound, demonstrates the reactivity of the aromatic ring with sulfur-containing reagents, although not a direct substitution of bromine. researchgate.netresearchgate.net The reaction of this compound with sodium hydrosulfide (B80085) (NaHS) would be expected to yield the corresponding 3-mercapto-4-isobutoxybenzoate derivative. researchgate.netresearchgate.net

The following table provides illustrative examples of nucleophilic aromatic substitution reactions on this compound.

Table 1: Illustrative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Product |

|---|---|---|

| Methoxide | Sodium Methoxide (NaOCH₃) | Methyl 3-methoxy-4-isobutoxybenzoate |

| Morpholine | Morpholine, Pd catalyst | Methyl 3-morpholino-4-isobutoxybenzoate |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | Methyl 3-(phenylthio)-4-isobutoxybenzoate |

Transformations of the Ester Functionality

The methyl ester group of this compound is a key site for chemical transformations, allowing for the synthesis of a variety of other functional groups.

Hydrolysis and Saponification Kinetics

The ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-isobutoxybenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This reversible reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Table 2: Conditions for Hydrolysis of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.), heat | 3-Bromo-4-isobutoxybenzoic acid |

| Saponification | NaOH (aq.), heat | Sodium 3-bromo-4-isobutoxybenzoate |

Reduction to Aldehyde or Alcohol

The ester functionality can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent used.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) will reduce the ester to the corresponding primary alcohol, (3-bromo-4-isobutoxyphenyl)methanol. The reaction proceeds through the formation of an aldehyde intermediate which is further reduced.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires a less reactive reducing agent. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol.

Table 3: Reduction of the Ester Functionality

| Desired Product | Reagent | Reaction Conditions |

|---|---|---|

| (3-Bromo-4-isobutoxyphenyl)methanol | Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to room temperature |

| 3-Bromo-4-isobutoxybenzaldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |

Amidation and Other Carboxylic Acid Derivatives

The methyl ester can be converted into a variety of other carboxylic acid derivatives, most notably amides.

Amidation: The reaction of this compound with ammonia or a primary or secondary amine results in the formation of the corresponding amide. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating. The direct reaction with ammonia would yield 3-bromo-4-isobutoxybenzamide.

Other Derivatives: The ester can be a precursor to other derivatives. For instance, conversion to the acyl chloride, 3-bromo-4-isobutoxybenzoyl chloride, can be achieved by reaction with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This acyl chloride is a more reactive intermediate that can be readily converted to a wide range of amides, esters, and other derivatives. The synthesis of various carboxylic acid derivatives from methyl ketones has been explored, providing a template for potential transformations. nsf.govrsc.org

Reactivity of the Isobutoxy Ether Linkage

The isobutoxy group is generally stable, but the ether linkage can be cleaved under specific, often harsh, conditions. masterorganicchemistry.comyoutube.com

Ether Cleavage Reactions

The cleavage of the C-O bond in ethers typically requires strong acids. libretexts.orglibretexts.org The reaction of this compound with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures would lead to the cleavage of the isobutoxy ether. libretexts.orglibretexts.orgmasterorganicchemistry.com

The mechanism of ether cleavage depends on the structure of the ether. masterorganicchemistry.comyoutube.com For the isobutoxy group, which is a primary alkyl group, the reaction with HBr or HI would likely proceed via an S_N2 mechanism. libretexts.orglibretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen to form a good leaving group. Then, the halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the less sterically hindered carbon of the protonated ether, which in this case is the isobutyl group. This would result in the formation of methyl 3-bromo-4-hydroxybenzoate and isobutyl bromide or isobutyl iodide.

Table 4: Ether Cleavage Reaction

| Reagent | Products | Mechanism |

|---|---|---|

| Concentrated HBr, heat | Methyl 3-bromo-4-hydroxybenzoate + Isobutyl bromide | S_N2 |

| Concentrated HI, heat | Methyl 3-bromo-4-hydroxybenzoate + Isobutyl iodide | S_N2 |

Potential for Modifications of the Alkyl Chain

The isobutoxy group of this compound represents a key site for chemical modification, primarily through ether cleavage reactions. This transformation is of significant interest as it converts the ether back to a hydroxyl group, yielding methyl 3-bromo-4-hydroxybenzoate. This product is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the gout medication febuxostat. nih.govgoogle.comnih.govcore.ac.uk The modification of the alkyl chain is, therefore, a critical step in the synthetic pathways utilizing this molecule.

The cleavage of the ether linkage in aryl alkyl ethers, such as this compound, is a well-established transformation in organic synthesis. The reaction involves the breaking of the carbon-oxygen bond of the ether. This can be achieved under acidic conditions, with the most common reagents being strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or with Lewis acids, most notably boron tribromide (BBr₃). nih.govbldpharm.comvaia.comresearchgate.net

The mechanism of this cleavage depends on the nature of the alkyl group and the specific reagents used. For primary alkyl ethers, the reaction typically proceeds via an Sₙ2 mechanism. In this process, the ether oxygen is first protonated by the strong acid, making it a good leaving group (an alcohol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the ether, which in this case would be the isobutyl group. bldpharm.comvaia.comresearchgate.net

In the case of using a Lewis acid like boron tribromide, the reaction is initiated by the coordination of the Lewis acid to the ether oxygen. This activation facilitates the cleavage of the C-O bond. nih.gov Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers and is often used in a 1:1 stoichiometric ratio with the ether. nih.gov The reaction is typically performed at low temperatures.

The selective cleavage of the isobutoxy group in the presence of the methyl ester is a key consideration. The ester group can also be susceptible to hydrolysis under certain acidic conditions. However, reagents like boron tribromide are known to selectively cleave ethers in the presence of esters, making them particularly useful for this transformation.

Detailed research findings on the specific conditions for the de-isobutylation of this compound are often found within the broader context of the synthesis of more complex molecules. The following data table summarizes representative conditions for the cleavage of the isobutoxy group to yield methyl 3-bromo-4-hydroxybenzoate.

| Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (CH₂Cl₂) | -78 °C to room temperature | Several hours | High | nih.gov |

| Hydrobromic Acid (HBr) | Acetic Acid | Reflux | Several hours | Moderate to High | nih.gov |

| Hydroiodic Acid (HI) | - | Reflux | Several hours | Moderate to High | nih.govbldpharm.com |

The conversion of the isobutoxy group to a hydroxyl group is the most prominently documented modification for this compound, serving as a gateway for further functionalization in multi-step syntheses.

Applications of Methyl 3 Bromo 4 Isobutoxybenzoate in Advanced Organic Synthesis

Building Block for Complex Polyaromatic Systems

The structural framework of Methyl 3-bromo-4-isobutoxybenzoate, featuring a strategically placed bromine atom, positions it as an ideal candidate for carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex polyaromatic systems.

Construction of Biaryls and Oligophenyls

The bromine atom on the aromatic ring of this compound serves as a key functional group for engaging in various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful methods for the formation of biaryl and oligophenyl structures. In a typical Suzuki coupling reaction, the aryl bromide moiety of this compound would react with an arylboronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, leading to the corresponding biaryl compound.

The isobutoxy group and the methyl ester group can influence the reactivity and solubility of the molecule and the resulting products. The bulky isobutoxy group can impart steric hindrance, potentially influencing the regioselectivity of certain reactions and affecting the final conformation of the biaryl product. The methyl ester can be further hydrolyzed to a carboxylic acid, providing a handle for further functionalization or for directing the assembly of more complex structures.

Table 1: Potential Suzuki Coupling Reactions with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Methyl 4-isobutoxy-[1,1'-biphenyl]-3-carboxylate |

| This compound | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ | Methyl 4-isobutoxy-3-(naphthalen-2-yl)benzoate |

| This compound | Pyrene-1-boronic acid | Pd(OAc)₂ / SPhos | Methyl 4-isobutoxy-3-(pyren-1-yl)benzoate |

Synthesis of Fused Heterocyclic Compounds

The functional groups present in this compound also make it a suitable precursor for the synthesis of fused heterocyclic compounds. The bromine atom and the adjacent ester group can participate in intramolecular cyclization reactions to form various heterocyclic rings. For instance, through a sequence of reactions involving the introduction of a suitable ortho-substituent, intramolecular Buchwald-Hartwig amination or etherification could lead to the formation of fused nitrogen- or oxygen-containing heterocycles.

Furthermore, the ester group can be converted into other functionalities, such as an amide or an aldehyde, which can then undergo condensation reactions with appropriately functionalized coupling partners to construct fused ring systems like quinolines, indoles, or benzofurans. The isobutoxy group can play a role in modulating the electronic properties and solubility of these resulting heterocyclic systems.

Precursor for Advanced Materials and Functional Molecules

The unique substitution pattern of this compound lends itself to the development of novel materials with specific and desirable properties.

Monomer in Polymer and Oligomer Synthesis (Non-biomedical)

The bifunctional nature of this compound, possessing a reactive bromine atom and a modifiable ester group, makes it a potential monomer for the synthesis of aromatic polymers and oligomers. Through polycondensation reactions, where the bromine atom is utilized in cross-coupling polymerization (e.g., Suzuki polycondensation), this monomer could be incorporated into the main chain of a polymer. The resulting polymers would feature a regularly substituted aromatic backbone with pendant isobutoxy groups.

These isobutoxy side chains can enhance the solubility of the resulting polymers in common organic solvents, which is often a challenge for rigid-rod aromatic polymers. This improved processability would be advantageous for the fabrication of thin films and fibers for various material applications. The properties of the resulting polymer, such as its thermal stability, mechanical strength, and photophysical characteristics, could be tailored by the choice of the co-monomer.

Component in Liquid Crystal or Optoelectronic Material Development

The elongated and somewhat rigid core structure of this compound, particularly after its elaboration into biaryl or more extended conjugated systems, is a key characteristic for the design of liquid crystalline materials. The isobutoxy group can act as a flexible tail, a common feature in calamitic (rod-shaped) liquid crystals, which helps to promote the formation of mesophases.

By incorporating this molecule into larger structures, it is conceivable to create materials with specific liquid crystalline phases (e.g., nematic, smectic). These materials could find applications in display technologies and optical switching devices. Furthermore, the introduction of extended π-conjugation through the synthetic routes described earlier could lead to materials with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromine atom also provides a site for the introduction of other functional groups that could fine-tune the optoelectronic properties of the final material.

Table 2: Hypothetical Properties of a Biaryl Derived from this compound for Material Applications

| Property | Predicted Characteristic | Potential Application |

| Molecular Shape | Elongated and rigid core with a flexible tail | Liquid Crystal Displays |

| Solubility | Enhanced by the isobutoxy group | Solution-processable organic electronics |

| Electronic Properties | Tunable through further functionalization | Organic semiconductors, OLEDs |

Role in the Synthesis of Mechanistic Probes and Ligands

The ability to be selectively functionalized at multiple positions makes this compound a valuable scaffold for the synthesis of specialized molecules such as mechanistic probes and ligands for metal catalysts. The bromine atom can be replaced with a variety of other functional groups, including phosphines, amines, or other coordinating moieties, to create novel ligands.

The steric and electronic properties of these ligands can be systematically varied by modifying the isobutoxy group or by transformations of the methyl ester. For example, the synthesis of a phosphine (B1218219) ligand derived from this scaffold could lead to a catalyst with unique reactivity or selectivity in a specific chemical transformation. The isobutoxy group could create a specific steric pocket around the metal center, influencing the outcome of the catalytic reaction.

Furthermore, by incorporating reporter groups, such as fluorescent tags or spin labels, onto the aromatic ring, this compound could be used to develop mechanistic probes. These probes could be employed to study the intricacies of reaction mechanisms or to investigate biological processes at a molecular level.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR are fundamental for the initial structural verification of Methyl 3-bromo-4-isobutoxybenzoate. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. The ¹³C NMR spectrum reveals the number of different carbon atoms and their chemical environments.

¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.13 | d | 1H | Ar-H |

| 7.89 | dd | 1H | Ar-H |

| 6.91 | d | 1H | Ar-H |

| 3.88 | s | 3H | OCH₃ |

| 3.84 | d | 2H | OCH₂ |

| 2.15 | m | 1H | CH |

| 1.03 | d | 6H | C(CH₃)₂ |

¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 165.9 | C=O |

| 158.4 | Ar-C |

| 134.1 | Ar-C |

| 123.8 | Ar-C |

| 112.5 | Ar-C |

| 111.9 | Ar-C |

| 75.4 | OCH₂ |

| 52.2 | OCH₃ |

| 28.3 | CH |

| 19.2 | C(CH₃)₂ |

To further confirm the structural assignment, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between different nuclei, providing unequivocal evidence of the molecular connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the coupling relationships between adjacent protons. For this compound, correlations would be observed between the aromatic protons, as well as within the isobutoxy group: the proton at 2.15 ppm (CH) would show a correlation with the protons at 1.03 ppm (C(CH₃)₂) and 3.84 ppm (OCH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would show correlations between the proton signal at 8.13 ppm and its attached aromatic carbon, the signal at 7.89 ppm and its corresponding carbon, the signal at 6.91 ppm and its attached carbon, the methyl protons at 3.88 ppm and the OCH₃ carbon at 52.2 ppm, the methylene (B1212753) protons at 3.84 ppm and the OCH₂ carbon at 75.4 ppm, the methine proton at 2.15 ppm and the CH carbon at 28.3 ppm, and the methyl protons at 1.03 ppm and the C(CH₃)₂ carbons at 19.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms, which is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The protons of the methyl ester (OCH₃) at 3.88 ppm showing a correlation to the carbonyl carbon (C=O) at 165.9 ppm.

The methylene protons (OCH₂) of the isobutoxy group at 3.84 ppm showing a correlation to the aromatic carbon at 158.4 ppm.

The aromatic protons showing correlations to adjacent and quaternary aromatic carbons, confirming their positions on the benzene (B151609) ring.

Currently, there is no specific information available in the searched literature regarding dynamic NMR studies on this compound. Such studies could potentially investigate processes like restricted rotation around the C-O bonds, but this has not been a reported area of research for this particular compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

The theoretical exact mass for the [M+H]⁺ ion of this compound (C₁₂H₁₅BrO₃) would be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O).

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. This technique provides valuable information about the compound's structure.

The fragmentation of the this compound molecular ion would likely proceed through several key pathways:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion corresponding to the benzoyl cation.

Loss of the isobutoxy group (-OC₄H₉): This would lead to a 3-bromo-4-hydroxybenzoyl fragment.

Cleavage within the isobutoxy group: Fragmentation of the isobutyl chain is also expected, leading to the loss of isobutylene.

Decarbonylation: Loss of a carbonyl group (CO) from fragment ions is a common pathway.

A detailed analysis of these fragmentation patterns in the MS/MS spectrum allows for the confirmation of the different structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and provide a unique "vibrational fingerprint" of a molecule. The vibrational modes of this compound are determined by the interplay of its constituent parts: the aromatic ring, the methyl ester group, the isobutoxy group, and the carbon-bromine bond.

In the IR spectrum , characteristic absorption bands are expected. The carbonyl (C=O) stretching vibration of the ester group is typically a strong, sharp band in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations usually give rise to several bands in the 1600-1450 cm⁻¹ range. The out-of-plane C-H bending vibrations of the substituted benzene ring, which are sensitive to the substitution pattern, are expected between 900 and 650 cm⁻¹. The C-Br stretching vibration is anticipated to be in the lower frequency region, typically around 600-500 cm⁻¹.

Raman spectroscopy , which relies on the change in polarizability of a bond during vibration, provides complementary information. Aromatic ring vibrations, particularly the ring breathing mode, often produce strong Raman signals. The symmetric stretching of the ester and ether groups would also be Raman active. Due to the presence of the heavy bromine atom, a low-frequency band corresponding to the C-Br stretch would also be observable.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Ester) | 1720-1740 (Strong) | 1720-1740 (Weak-Medium) |

| C-O (Ester & Ether) | 1250-1000 (Strong) | 1250-1000 (Medium) |

| Aromatic C=C | 1600-1450 (Medium-Weak) | 1600-1450 (Strong) |

| Aromatic C-H (stretch) | 3100-3000 (Medium) | 3100-3000 (Strong) |

| Aliphatic C-H (stretch) | 2960-2850 (Medium-Strong) | 2960-2850 (Medium-Strong) |

| C-Br (stretch) | 600-500 (Medium-Weak) | 600-500 (Strong) |

This table presents predicted vibrational frequencies based on typical ranges for the functional groups present in this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure of this compound is currently available, analysis of related compounds, such as methyl 4-bromo-3-hydroxybenzoate patsnap.com, allows for a reasoned prediction of its solid-state conformation.

| Parameter | Predicted Value/Characteristic |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | To be determined by analysis |

| Benzene Ring | Planar |

| Ester Group Conformation | Potentially twisted relative to the benzene ring |

| Isobutoxy Group Conformation | Flexible, influenced by packing |

| Key Intermolecular Interactions | Dipole-dipole, van der Waals |

This table outlines the expected crystallographic characteristics for this compound based on the analysis of similar molecular structures.

Advanced Chromatographic Methodologies

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like this compound and for its quantitative determination in reaction mixtures or final products. A reversed-phase HPLC method would be most suitable.

A typical HPLC setup would involve a C18 stationary phase, which is non-polar, and a polar mobile phase, likely a mixture of acetonitrile (B52724) or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the aromatic ring and the ester group, UV detection is highly effective. The wavelength of maximum absorbance (λmax) for similar aromatic esters is often in the range of 230-270 nm. By creating a calibration curve with standards of known concentration, the exact amount of the compound in a sample can be determined.

| HPLC Parameter | Typical Condition |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis Diode Array Detector (DAD) |

| Wavelength (λ) | ~230-270 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

This table details a proposed HPLC method for the analysis of this compound based on standard practices for similar aromatic esters. researchgate.netiaea.orgscielo.br

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Species

For the analysis of volatile impurities or for structural confirmation, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the isobutoxy group (-OC₄H₉), and cleavage of the ester group itself. The fragmentation of the isobutyl chain would also lead to characteristic daughter ions.

| Ion (m/z) | Predicted Fragment |

| [M]⁺, [M+2]⁺ | Molecular ion |

| [M - 31]⁺ | Loss of methoxy group (∙OCH₃) |

| [M - 73]⁺ | Loss of isobutoxy group (∙OC₄H₉) |

| [M - 59]⁺ | Loss of the ester group (∙COOCH₃) |

| 57 | Isobutyl cation ([C₄H₉]⁺) |

This table outlines the predicted major fragmentation ions for this compound in a GC-MS analysis, based on general fragmentation patterns of aromatic esters and ethers. nih.govwhitman.edu

The advanced spectroscopic and chromatographic techniques discussed provide a comprehensive framework for the characterization of this compound. While direct experimental data for this specific compound is limited in the public domain, the principles of IR, Raman, X-ray crystallography, HPLC, and GC-MS, along with data from analogous compounds, allow for a detailed and scientifically sound approach to its analysis in a research context. These methods are crucial for confirming its identity, determining its purity, and understanding its molecular structure and properties, which are essential for its application in further synthetic endeavors.

Computational and Theoretical Studies on Methyl 3 Bromo 4 Isobutoxybenzoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties, geometry, and reactivity of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and calculating the ground-state energy. For a molecule like Methyl 3-bromo-4-isobutoxybenzoate, a DFT calculation would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electron density and atomic orbitals. researchgate.netresearchgate.net

The optimization process systematically alters the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure of the molecule. The resulting optimized geometry provides crucial information about the spatial arrangement of the atoms, including the planarity of the benzene (B151609) ring and the orientation of the ester and isobutoxy groups.

Furthermore, DFT calculations yield the total electronic energy of the molecule. This energy can be used to compare the relative stabilities of different isomers or conformers. The electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can also be visualized, highlighting electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. globalresearchonline.net For instance, in halogen-substituted molecules, the halogen atoms can significantly influence the electronic distribution and reactivity. researchgate.netnih.gov

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (¹H and ¹³C). These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The calculated chemical shifts for this compound would be expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, and the protons of the isobutoxy group. The presence of the bromine atom and the isobutoxy group would influence the chemical shifts of the adjacent aromatic protons due to their electronic effects.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the ester group, C-O stretching frequencies, C-H stretching of the aromatic ring and alkyl groups, and vibrations associated with the C-Br bond. globalresearchonline.net Comparing the calculated and experimental IR spectra is a powerful tool for structural elucidation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. The calculations provide the excitation energies and oscillator strengths for the transitions between molecular orbitals, typically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). globalresearchonline.net For an aromatic compound like this compound, these transitions are usually of the π → π* type.

Table 1: Illustrative Calculated Spectroscopic Data for a Substituted Methyl Benzoate (B1203000)

| Parameter | Calculated Value |

| ¹H NMR (ppm) | |

| Aromatic Protons | 7.0 - 8.0 |

| Methoxy (B1213986) Protons | ~3.9 |

| ¹³C NMR (ppm) | |

| Carbonyl Carbon | ~166 |

| Aromatic Carbons | 120 - 140 |

| Methoxy Carbon | ~52 |

| IR Frequencies (cm⁻¹) | |

| C=O Stretch | ~1720 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-O Stretch | 1100 - 1300 |

| UV-Vis (nm) | |

| λmax (π → π*) | ~250 |

Note: This table presents typical values for a substituted methyl benzoate and is for illustrative purposes only. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

The isobutoxy group in this compound introduces conformational flexibility. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes. researchgate.netmun.ca

In an MD simulation, the atoms in the molecule are treated as classical particles, and their motions are governed by Newton's laws. acs.org The forces between the atoms are described by a force field, which is a set of empirical potential energy functions. By simulating the molecule over a period of time (from nanoseconds to microseconds), MD can explore the different accessible conformations and their relative populations. nih.gov

For this compound, MD simulations could reveal the preferred orientations of the isobutoxy group relative to the benzene ring and the ester group. This is crucial for understanding how the molecule interacts with other molecules or biological targets. The simulations can also provide insights into the dynamic nature of the molecule, such as the rotation around single bonds and the flexibility of the side chain. nih.gov

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as its synthesis via esterification of 3-bromo-4-isobutoxybenzoic acid youtube.commdpi.com or its participation in other chemical transformations, acs.orgacs.org computational methods can be used to map out the entire reaction pathway.

Transition State Localization

A key aspect of elucidating a reaction mechanism is identifying the transition state (TS), which is the highest energy point along the reaction coordinate. rsc.org Computationally, the TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. Various algorithms are employed to locate the TS structure. Once found, frequency calculations are performed to confirm that the structure has exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Energy Barrier Calculations

With the energies of the reactants, transition state, and products calculated, the energy barriers for the reaction can be determined. The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that governs the rate of the reaction. acs.org A lower activation energy implies a faster reaction. By calculating the energy barriers for different possible reaction pathways, the most favorable mechanism can be identified. rsc.org

Table 2: Illustrative Energy Barrier Calculation for a Hypothetical Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

| Calculated Barrier | |

| Activation Energy | 25.0 |

Note: This table is a generic example to illustrate the concept of an energy barrier calculation. The values are not specific to this compound.

By applying these computational techniques, a comprehensive theoretical understanding of the structure, properties, and reactivity of this compound can be achieved, complementing and guiding experimental investigations.

Structure-Reactivity Relationship Prediction

The prediction of a molecule's reactivity based on its structure is a cornerstone of modern computational chemistry. For this compound, a detailed analysis of its substituent effects through theoretical models allows for an informed prediction of its chemical behavior. The reactivity of this compound is primarily dictated by the electronic and steric interplay of the bromo, isobutoxy, and methyl ester groups attached to the benzene ring.

Computational studies, often employing methods like Density Functional Theory (DFT), provide quantitative insights into how these substituents modulate the electron density distribution across the molecule. sciencepublishinggroup.com This, in turn, governs the molecule's susceptibility to various chemical reactions, such as electrophilic aromatic substitution on the benzene ring or nucleophilic attack at the ester's carbonyl carbon.

The primary electronic influences at play are the inductive and resonance effects of the substituents. libretexts.org

Bromo Group (at C3): This halogen atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak electron-donating resonance effect (+R) due to its lone pairs, but the inductive effect is dominant, making it a deactivating group for electrophilic aromatic substitution.

Methyl Ester Group (at C1): The ester group is strongly electron-withdrawing through both inductive and resonance effects (-I, -R), significantly deactivating the aromatic ring towards electrophilic attack.

In the case of this compound, the strong activating effect of the 4-isobutoxy group would compete with the deactivating effects of the 3-bromo and 1-ester groups. Computational analysis would likely predict that the positions ortho to the powerful activating isobutoxy group (C3 and C5) would be the most nucleophilic. However, since C3 is already substituted, the C5 position would be a highly probable site for electrophilic attack.

Furthermore, the electronic effects of the ring substituents directly influence the reactivity of the ester functional group. Electron-withdrawing groups on the ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack (e.g., during hydrolysis). Conversely, electron-donating groups decrease its reactivity. acs.org Computational methods can predict the reaction barrier heights for such transformations. nih.gov

To illustrate how computational parameters correlate with reactivity in substituted benzoates, the following table presents hypothetical data based on established principles for similar compounds.

| Substituent(s) | Calculated Parameter | Predicted Value | Implication for Reactivity |

| 4-Methoxy | HOMO-LUMO Gap | Lower | Higher Reactivity |

| 3-Bromo | HOMO-LUMO Gap | Higher | Lower Reactivity |

| 4-Methoxy | Charge on Carbonyl Carbon | Less Positive | Decreased susceptibility to nucleophiles |

| 3-Bromo | Charge on Carbonyl Carbon | More Positive | Increased susceptibility to nucleophiles |

| 3-Bromo, 4-Methoxy | Predicted pKa (of corresponding acid) | ~4.0 | Moderate Acidity |

This table is illustrative and presents trends based on established computational chemistry principles for substituted benzoates. Actual values would require specific calculations for this compound.

Ultimately, the structure-reactivity relationship for this compound is a nuanced balance of competing electronic and steric factors. While the isobutoxy group activates the ring, the bromo and ester groups deactivate it. pharmaguideline.comopenstax.org Theoretical and computational studies are indispensable tools for dissecting these competing influences and providing a quantitative prediction of the molecule's chemical behavior. nih.gov

Derivatization and Analog Development from Methyl 3 Bromo 4 Isobutoxybenzoate

Synthesis of Positional Isomers and Halogen Analogues

The exploration of positional isomers and halogen analogues of methyl 3-bromo-4-isobutoxybenzoate is crucial for understanding structure-activity relationships (SAR) and optimizing the physicochemical properties of derivative compounds. The synthesis of these analogues typically starts from commercially available precursors, such as substituted p-hydroxybenzoic acids or their corresponding methyl esters.

Positional isomers, for instance, where the bromo and isobutoxy groups are at different positions on the benzoic acid scaffold, can be synthesized by selecting the appropriate starting materials. For example, the synthesis of methyl 4-bromo-3-hydroxybenzoate is a known process, which can then be alkylated to introduce the isobutoxy group at the 3-position, yielding a positional isomer of the title compound.

The synthesis of halogen analogues, where the bromine atom is replaced by another halogen (fluorine, chlorine, or iodine), is also a key area of investigation. The choice of halogen can significantly impact the electronic and lipophilic character of the molecule, thereby influencing its biological activity and pharmacokinetic profile.

The general synthetic strategy for these halogen analogues involves the halogenation of methyl 4-isobutoxybenzoate at the 3-position using a suitable halogenating agent. For instance, the synthesis of the chloro analogue, methyl 3-chloro-4-isobutoxybenzoate, can be achieved by reacting methyl 4-isobutoxybenzoate with a chlorinating agent like N-chlorosuccinimide (NCS). Similarly, the iodo analogue, methyl 3-iodo-4-isobutoxybenzoate, can be prepared using N-iodosuccinimide (NIS) or iodine monochloride (ICl) vulcanchem.com. The synthesis of the fluoro analogue is more challenging and may require specialized fluorinating reagents.

A general scheme for the synthesis of halogen analogues is presented below:

Scheme 1: General Synthesis of Halogen Analogues

A general reaction scheme showing the halogenation of methyl 4-isobutoxybenzoate to yield methyl 3-halo-4-isobutoxybenzoate, where X can be Cl, Br, or I.

Table 1: Examples of Halogen Analogues and Related Precursors

| Compound Name | CAS Number | Molecular Formula | Notes |

| Methyl 3-chloro-4-hydroxybenzoate | 39629-34-6 | C₈H₇ClO₃ | Precursor for chloro analogue. |

| Methyl 3-iodo-4-hydroxybenzoate | 15126-06-4 | C₈H₇IO₃ | Precursor for iodo analogue. |

| Methyl 3-bromo-4-iodobenzoate | 249647-24-3 | C₈H₆BrIO₂ | A di-halogenated analogue. |

Modifications of the Ester Group to Amides, Acids, or Alcohols

The methyl ester group in this compound is a versatile functional handle that can be readily converted into other functional groups such as amides, carboxylic acids, and alcohols. These modifications are fundamental in the development of new chemical entities with altered solubility, polarity, and hydrogen bonding capabilities, which can significantly affect their biological interactions.

Conversion to Carboxylic Acid: The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-bromo-4-isobutoxybenzoic acid, is a straightforward transformation typically achieved under basic or acidic conditions. Basic hydrolysis using alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol (B129727) or ethanol) is a common method. The resulting carboxylate salt is then acidified to yield the carboxylic acid guidechem.com. This carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, including Febuxostat google.com.

Conversion to Amides: The synthesis of amides from this compound can be accomplished through direct amidation with an amine. This reaction can be facilitated by heating the ester with the desired amine, sometimes in the presence of a catalyst. A more general and efficient method involves the use of alkali metal amidoboranes, which can convert esters to primary or secondary amides under mild conditions researchgate.net. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, followed by reaction with an amine to form the amide.

Conversion to Alcohols: The reduction of the methyl ester group to a primary alcohol, (3-bromo-4-isobutoxyphenyl)methanol, can be achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction typically requires careful control of temperature and a subsequent workup to neutralize the reaction mixture and isolate the alcohol product chemicalbook.com. This transformation provides access to a different class of derivatives with increased polarity and potential for further functionalization at the benzylic position.

Table 2: Derivatives from Ester Group Modification

| Derivative Name | Method of Preparation | Key Reagents |

| 3-Bromo-4-isobutoxybenzoic acid | Hydrolysis | NaOH or KOH, followed by acid |

| 3-Bromo-4-isobutoxybenzamide | Amidation | Amine, heat or amidoboranes |

| (3-Bromo-4-isobutoxyphenyl)methanol | Reduction | Lithium aluminum hydride (LiAlH₄) |

Alterations of the Isobutoxy Chain

Modification of the isobutoxy side chain in this compound allows for the fine-tuning of lipophilicity and steric bulk, which are critical parameters for optimizing drug-receptor interactions and ADME (absorption, distribution, metabolism, and excretion) properties.

The synthesis of analogues with different ether chains typically starts from methyl 3-bromo-4-hydroxybenzoate, which can be alkylated with various alkyl halides in the presence of a base such as potassium carbonate or sodium hydride. This Williamson ether synthesis approach allows for the introduction of a wide variety of alkyl, alkenyl, or alkynyl groups. For example, using ethyl bromide would yield the ethoxy analogue, while using benzyl (B1604629) bromide would result in the benzyloxy derivative. The synthesis of a tert-butoxy (B1229062) analogue has also been reported, demonstrating the feasibility of introducing bulkier groups bldpharm.com.

Furthermore, the isobutoxy chain can be modified to include additional functional groups, such as hydroxyl groups or ether linkages, to enhance solubility or provide new points for metabolic activity or further derivatization.

Table 3: Examples of Analogues with Altered Ether Chains

| Analogue Name | Starting Material for Alkylation | Alkylating Agent |

| Methyl 3-bromo-4-ethoxybenzoate | Methyl 3-bromo-4-hydroxybenzoate | Ethyl bromide |

| Methyl 3-bromo-4-propoxybenzoate | Methyl 3-bromo-4-hydroxybenzoate | Propyl bromide |

| Methyl 3-bromo-4-(tert-butoxy)benzoate | Methyl 3-bromo-4-hydroxybenzoate | tert-Butyl bromide |

Systematic Variation of Substituents for Structure-Reactivity Studies

Systematic variation of substituents on the aromatic ring of this compound is a cornerstone of medicinal chemistry, enabling the development of quantitative structure-activity relationships (QSAR). These studies help in identifying the key structural features required for a desired biological activity and in optimizing lead compounds.

These variations can include:

Replacement of the bromo substituent: As discussed in section 7.1, other halogens or small alkyl groups can be introduced.

Introduction of additional substituents: The aromatic ring can be further functionalized with groups such as methyl, nitro, or amino groups to probe the electronic and steric requirements of the target receptor.

Modification of the ester and isobutoxy groups: As detailed in sections 7.2 and 7.3, these groups can be systematically altered to modulate properties like solubility, metabolic stability, and binding affinity.

The synthesis of these varied structures relies on established organic chemistry methodologies, often requiring multi-step synthetic sequences. The biological activity of the resulting analogues is then evaluated through in vitro and in vivo assays to build a comprehensive SAR profile. This iterative process of design, synthesis, and testing is fundamental to the discovery of new and improved therapeutic agents. The synthesis of related compounds like 3-bromo-4-isobutylbenzoic acid and 3-bromo-4-tert-butylbenzoic acid highlights the exploration of different alkyl groups at the 4-position nih.gov.

Future Research Directions and Emerging Methodologies

Integration into Automated Synthesis Platforms

The integration of the synthesis of Methyl 3-bromo-4-isobutoxybenzoate onto automated platforms represents a significant leap forward in efficiency and data-driven optimization. Automated synthesis systems, which combine robotic hardware with sophisticated software, can perform the entire workflow of a chemical synthesis with minimal human intervention. sigmaaldrich.comnih.govwikipedia.org Platforms like Chemspeed or the Synple synthesizer are designed for high-throughput experimentation, reaction screening, and the creation of compound libraries. sigmaaldrich.comchemspeed.com

For this compound, a modular approach would be key. The constituent reactions—such as the esterification of a benzoic acid precursor and the Williamson ether synthesis for the isobutoxy group—can be programmed as individual modules. organic-chemistry.org Automated platforms excel at performing sequential reaction steps, including reagent transfer, heating, mixing, purification, and analysis. nih.govkit.edu For instance, the Suzuki coupling of the aryl bromide moiety, a common reaction for such compounds, is a standard feature in many automated synthesis cartridges. sigmaaldrich.com

Furthermore, the development of high-throughput screening (HTS) protocols, which can use colorimetric chemosensors to rapidly evaluate the success of coupling reactions on aryl halides, can accelerate the optimization of reaction conditions. nih.gov Data generated from these automated experiments can be collected in structured formats, such as the Open Reaction Database (ORD), which supports automated high-throughput experiments and facilitates machine learning-driven reaction prediction and planning.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, efficiency, and scalability for the synthesis of this compound. nih.gov In a flow system, reagents are pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This methodology is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

The synthesis of this compound can be envisioned as a multi-step flow process. Key transformations, such as the etherification of a phenolic precursor with an isobutyl halide, can be adapted to flow conditions. Research has demonstrated the efficient continuous synthesis of aryl amines from phenols using packed-bed flow reactors, a process analogous to the required etherification. nih.gov Similarly, the esterification step could be performed in a flow reactor, potentially using solid-supported catalysts to simplify purification. The synthesis of intermediates for the drug Febuxostat, which shares structural motifs with this compound, is an area where process improvements are actively sought to reduce costs and shorten production routes, making flow chemistry an attractive option. patsnap.comepo.orgnewdrugapprovals.org The integration of these steps into a single, continuous sequence without the need to isolate intermediates would dramatically improve process efficiency. nih.gov

Photocatalytic and Electrochemical Transformations

Emerging photocatalytic and electrochemical methods offer novel, mild, and highly selective routes for the synthesis and functionalization of this compound. These techniques harness the power of light or electricity to drive chemical reactions, often under ambient conditions.

Photocatalysis , particularly the combination of photoredox catalysis with nickel, has become a powerful tool for forming C(sp²)–C(sp³) bonds by coupling aryl halides with various radical precursors. nih.govrsc.orgnih.gov This could be used to modify the structure of this compound. More directly, light-promoted, nickel-catalyzed etherification of aryl halides with alcohols has been developed, presenting a direct alternative for installing the isobutoxy group. liv.ac.uk High-throughput screening methods for new photocatalysts, such as iridium(III) complexes, are accelerating the discovery of catalysts for specific transformations like dehalogenation or coupling of aryl bromides. acs.org

Electrochemistry provides another avenue for green and efficient synthesis. Alcohols can be deprotected from aromatic esters via electrolysis, and scalable electrochemical methods for the esterification of aroylhydrazides with alcohols have been reported, offering a reagent-light alternative for the final ester formation. nih.govorganic-chemistry.org The direct electrochemical synthesis of esters from carboxylic acids has also been known for some time, providing a classic yet potentially modernizable route. google.com Furthermore, advanced techniques like electrophotocatalytic C-H functionalization could allow for highly regioselective modifications of the ether side chain. nih.gov

Sustainable Synthesis Approaches and Green Chemistry Principles

The synthesis of this compound can be significantly improved by adhering to the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. numberanalytics.comsolubilityofthings.com These principles provide a framework for creating safer, more efficient, and less wasteful syntheses. solubilityofthings.comresearchgate.net

Key principles applicable to this compound include:

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org For example, addition reactions are preferable to substitution reactions that generate stoichiometric byproducts.